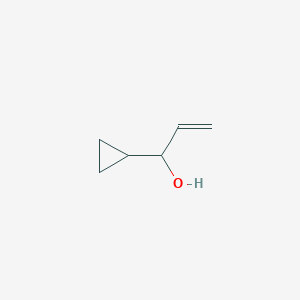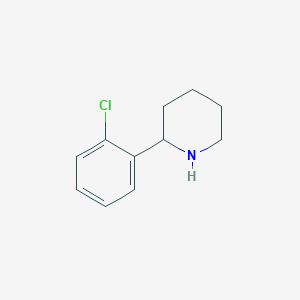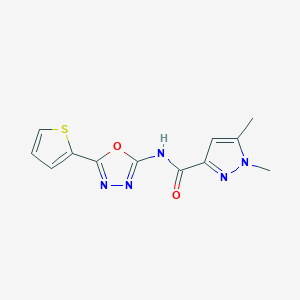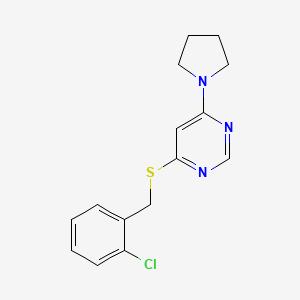
4-((2-Chlorobenzyl)thio)-6-(pyrrolidin-1-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((2-Chlorobenzyl)thio)-6-(pyrrolidin-1-yl)pyrimidine is a chemical compound that has been widely studied in scientific research due to its potential therapeutic applications. This compound is a pyrimidine derivative that contains a pyrrolidine ring and a chlorobenzylthio group.
Applications De Recherche Scientifique
Nonlinear Optical Properties and Electronic Structure
- Nonlinear Optical Analysis : Pyrimidine derivatives, including those related to 4-((2-Chlorobenzyl)thio)-6-(pyrrolidin-1-yl)pyrimidine, have shown significant promise in nonlinear optics (NLO) due to their structural and electronic properties. A study conducted by Hussain et al. (2020) on phenyl pyrimidine derivatives highlighted their potential in NLO applications, demonstrating larger NLO properties compared to standard molecules, indicating the considerable NLO character of these molecules for optoelectronic associated high-tech applications. This suggests that derivatives of this compound could have similar applications in the field of optoelectronics and NLO materials (Hussain et al., 2020).
Molecular and Crystal Structure
- Crystal Structure Analysis : Research on the crystal structure of pyrimidine nucleosides, such as 4-thiouridine, has provided valuable insights into the molecular and crystal structures of these compounds. Saenger and Scheit (1970) found that 4-thiouridine assumes a syn conformation, making it the first pyrimidine nucleoside observed in this configuration. This study offers a foundation for understanding the structural dynamics of pyrimidine derivatives, potentially including this compound, especially in the context of nucleic acids and related biomolecules (Saenger & Scheit, 1970).
Charge Transfer Materials
- Charge Transfer and Electronic Properties : Irfan (2014) explored the electronic and photophysical properties of 4,6-di(thiophen-2-yl)pyrimidine derivatives for efficient charge transfer materials. By elongating the pi-backbone and applying a push–pull strategy, they managed to tune the electronic, photophysical, and charge transfer properties of these derivatives, suggesting that similar strategies could be applied to this compound derivatives for applications in electronic materials and devices (Irfan, 2014).
Antitumor and Antihypertensive Activities
- Biological Activities : The pyrimidine core structure has been associated with a wide range of biological activities, including antitumor and antihypertensive effects. Studies by Wang et al. (2011) and Rana et al. (2004) on various pyrimidine derivatives have highlighted their potential in medicinal chemistry, suggesting that this compound could also possess similar biological activities, making it a candidate for further pharmacological exploration (Wang et al., 2011); (Rana et al., 2004).
Propriétés
IUPAC Name |
4-[(2-chlorophenyl)methylsulfanyl]-6-pyrrolidin-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3S/c16-13-6-2-1-5-12(13)10-20-15-9-14(17-11-18-15)19-7-3-4-8-19/h1-2,5-6,9,11H,3-4,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTNSHMOMOWKKMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=NC=N2)SCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,4-dimethylphenyl)-5-methyl-7-(thiophen-2-yl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2825202.png)
![(1R,3S,4R)-1-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B2825203.png)
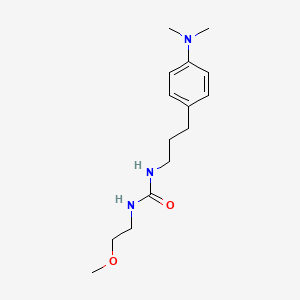
![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2825205.png)
![(3-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)azetidin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2825208.png)
![2,2-Difluorospiro[3.3]heptan-7-one](/img/structure/B2825209.png)


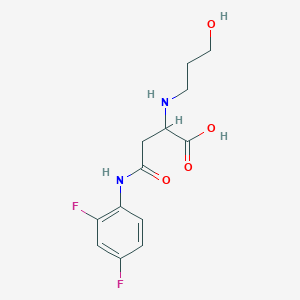
![[(1-cyanocycloheptyl)carbamoyl]methyl 2-(2-oxo-2,3-dihydro-1H-indol-3-yl)acetate](/img/structure/B2825215.png)
